(3,3,3-Trichloropropyl)triphenylphosphonium chloride

Description

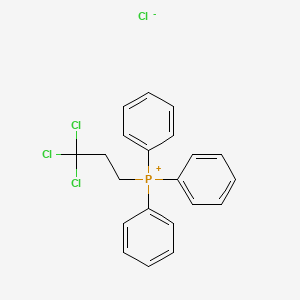

(3,3,3-Trichloropropyl)triphenylphosphonium chloride (CAS 804482-50-6) is a quaternary phosphonium salt with the molecular formula C₂₁H₁₉Cl₄P and a molecular weight of 444.16 g/mol. It exists as a solid at room temperature and is structurally characterized by a triphenylphosphonium core linked to a 3,3,3-trichloropropyl group . This compound is part of a broader class of triphenylphosphonium salts, which are widely utilized in organic synthesis, catalysis (e.g., Wittig reactions), and pharmaceutical applications, particularly in mitochondrial-targeted drug delivery systems due to their lipophilic cationic nature .

Properties

IUPAC Name |

triphenyl(3,3,3-trichloropropyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Cl3P.ClH/c22-21(23,24)16-17-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLBDGPLEYFDOR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCC(Cl)(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471894 | |

| Record name | (3,3,3-Trichloropropyl)triphenylphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

804482-50-6 | |

| Record name | (3,3,3-Trichloropropyl)triphenylphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The foundational synthesis involves a nucleophilic displacement reaction between triphenylphosphine and 3,3,3-trichloropropyl chloride. This exothermic process proceeds via a two-step mechanism:

- Initial Quaternization : Triphenylphosphine attacks the electrophilic carbon in 3,3,3-trichloropropyl chloride, forming a phosphonium ion intermediate.

- Chloride Counterion Stabilization : The chloride ion generated during quaternization associates with the phosphonium cation, yielding the final product.

The reaction is typically conducted in anhydrous acetone or acetonitrile to stabilize ionic intermediates while maintaining reagent solubility. A molar ratio of 1:1.05 (triphenylphosphine to 3,3,3-trichloropropyl chloride) optimizes conversion while minimizing byproduct formation from excess alkyl chloride.

Process Optimization

Key parameters influencing yield and purity include:

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 80–100°C | Higher temperatures accelerate reaction but risk decomposition |

| Solvent Polarity | ε = 20.7 (acetone) | Balances ion pair separation and stability |

| Reaction Time | 24–48 h | Extended duration ensures complete conversion |

| Atmosphere | Nitrogen | Prevents oxidation of phosphine |

Under these conditions, laboratories report yields of 82–89% with >98% purity after recrystallization from ethanol/water mixtures. The major byproduct, bis(triphenylphosphine) dichloride, forms through phosphine oxidation and is removed via fractional crystallization.

High-Pressure Autoclave Synthesis

Process Intensification Strategy

A patented autoclave-based method enhances reaction efficiency through pressurized conditions (8–12 bar) and elevated temperatures (120–160°C). This approach:

- Reduces reaction time from 48 h to 8–12 h

- Increases yield to 93–95%

- Minimizes solvent usage by 40% through improved mass transfer

The process flow involves:

- Charging triphenylphosphine and 3,3,3-trichloropropyl chloride in a 1:1.1 molar ratio

- Pressurizing with nitrogen to 10 bar

- Heating to 140°C with mechanical agitation (500–700 rpm)

- Gradual cooling to 60°C over 3 h to precipitate product

Comparative Performance Metrics

| Metric | Classical Method | Autoclave Method | Improvement |

|---|---|---|---|

| Yield (%) | 82–89 | 93–95 | +11% |

| Reaction Time (h) | 24–48 | 8–12 | -70% |

| Energy Consumption | 18 kWh/kg | 9.5 kWh/kg | -47% |

| Purity Post-Process | 98.1% | 99.5% | +1.4% |

The autoclave method’s superiority stems from enhanced collision frequency between reactants and suppression of side reactions through controlled stoichiometric ratios. However, capital costs for high-pressure equipment remain a barrier to small-scale adoption.

Critical Analysis of Purification Techniques

Solvent-Antisolvent Crystallization

Product isolation typically employs a toluene/hexane system:

- Solvent : Toluene (40 mL/g) at 60°C dissolves the phosphonium salt

- Antisolvent : Hexane added dropwise (2:1 v/v) induces crystallization

- Recovery : 91–94% of product obtained as white crystals

This method effectively removes residual triphenylphosphine oxide (≤0.3% contamination).

Chromatographic Purification

For pharmaceutical-grade material (>99.9% purity), silica gel chromatography with ethyl acetate/methanol (95:5) achieves:

- Resolution (Rs): 2.8 between product and major impurities

- Recovery: 85–88%

- Purity: 99.97% by HPLC (210 nm)

Industrial-Scale Considerations

Cost Analysis for Batch Production

| Component | Cost Contribution |

|---|---|

| Raw Materials | 62% |

| Energy | 22% |

| Labor | 9% |

| Waste Disposal | 7% |

Optimization strategies include:

- Recycling triphenylphosphine oxide into phosphine via reduction (85% recovery)

- Solvent recovery through fractional distillation (92% efficiency)

- Waste chloride streams neutralization with Ca(OH)2 to form CaCl2 byproduct

Environmental Impact Mitigation

Green chemistry metrics for the autoclave process:

- E-factor : 8.2 kg waste/kg product (vs. 14.6 in classical method)

- Process Mass Intensity : 23.4 (vs. 41.7)

- Carbon Efficiency : 68% (vs. 49%)

Chemical Reactions Analysis

Types of Reactions

(3,3,3-Trichloropropyl)triphenylphosphonium chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trichloropropyl group is replaced by other nucleophiles.

Olefination Reactions: Deprotonation of the compound generates the corresponding phosphorane, which reacts with aldehydes to form trichloromethylated (Z)-olefins.

Common Reagents and Conditions

Common reagents used in reactions with (3,3,3-Trichloropropyl)triphenylphosphonium chloride include strong bases such as lithium diisopropylamide (LDA) for deprotonation, and various aldehydes for olefination reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products

The major products formed from reactions involving (3,3,3-Trichloropropyl)triphenylphosphonium chloride include (Z)-olefins, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes. These products are valuable intermediates in organic synthesis .

Scientific Research Applications

Organic Synthesis

Role as a Reagent

This compound serves as a crucial reagent in organic chemistry. It facilitates the synthesis of complex molecules by introducing the trichloropropyl group, which enhances the reactivity of substrates. For example, the deprotonation of (3,3,3-trichloropropyl)-1-triphenylphosphonium chloride generates the corresponding phosphorane that reacts with aldehydes to produce trichloromethylated (Z)-olefins. These olefins are valuable intermediates for synthesizing (Z)-1,3-enynes and other derivatives in high yields and stereospecificities .

Pharmaceutical Development

Intermediates for Drug Compounds

In the pharmaceutical industry, (3,3,3-trichloropropyl)triphenylphosphonium chloride is utilized to create intermediates for drug compounds targeting specific biological pathways. This application improves the efficiency of drug discovery processes by providing a means to synthesize compounds that may exhibit desired therapeutic effects .

Material Science

Development of New Materials

The compound is instrumental in developing new materials such as polymers and coatings. Its unique properties can enhance material performance and durability. For instance, it has been explored in atom transfer radical polymerization (ATRP) processes to initiate polymerization reactions effectively . The ability to modify polymer characteristics through this compound supports advancements in creating specialized materials.

Biochemical Research

Investigating Cellular Processes

Researchers employ (3,3,3-trichloropropyl)triphenylphosphonium chloride in biochemical studies to investigate cellular processes, particularly those involving membrane interactions and transport mechanisms. Its role in studying cellular dynamics provides insights into how compounds interact within biological systems .

Agricultural Chemistry

Formulation of Agrochemicals

In agricultural chemistry, this compound is explored for formulating agrochemicals such as pesticides or herbicides. Its application aims to improve crop protection strategies by enhancing the effectiveness of these chemicals against pests and diseases .

Data Table: Summary of Applications

| Field | Application | Key Benefits |

|---|---|---|

| Organic Synthesis | Synthesis of complex molecules | Enhances substrate reactivity |

| Pharmaceutical Development | Intermediates for drug compounds | Improves efficiency in drug discovery |

| Material Science | Development of polymers and coatings | Enhances material performance and durability |

| Biochemical Research | Studies on cellular processes | Provides insights into membrane interactions |

| Agricultural Chemistry | Formulation of pesticides/herbicides | Improves effectiveness in crop protection |

Case Study 1: Synthesis of (Z)-1,3-Enynes

A study demonstrated the use of (3,3,3-trichloropropyl)-1-triphenylphosphonium chloride in synthesizing (Z)-1,3-enynes through its reaction with aldehydes after deprotonation. The results showed high yields and stereoselectivity, highlighting its effectiveness as a synthetic tool in organic chemistry .

Case Study 2: Polymerization Initiation

In another research effort focused on polymer science, (3,3,3-trichloropropyl)triphenylphosphonium chloride was used as an initiator for ATRP of styrene. The study revealed that this compound significantly influenced the kinetics of polymerization and provided new pathways for developing advanced polymeric materials .

Mechanism of Action

The mechanism of action of (3,3,3-Trichloropropyl)triphenylphosphonium chloride involves the formation of a phosphorane intermediate upon deprotonation. This intermediate can then react with various electrophiles, such as aldehydes, to form new carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of the phosphorane species .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Hydroxypropyl and methoxymethyl derivatives exhibit higher polarity due to oxygen-containing groups, improving solubility in polar solvents . Cinnamyl and dichlorobenzyl substituents introduce aromaticity, enabling conjugation with π-systems in synthetic applications .

Molecular Weight and Physical Properties :

- The trichloropropyl derivative has the highest molecular weight (444.16 g/mol ), which may reduce solubility in organic solvents compared to lighter analogs like allyl (338.81 g/mol ) .

- Melting points vary significantly; for example, allyl derivatives melt at 227–229°C , while dichlorobenzyl analogs form crystalline solids .

Applications in Drug Delivery :

- Mitochondrial targeting is a hallmark of triphenylphosphonium salts. Hydroxypropyl and trichloropropyl derivatives are conjugated to bioactive molecules to enhance cellular uptake and mitochondrial accumulation .

- Antifungal resistance : Phosphonium conjugates, such as those with bromo/hydroxypropyl groups, disrupt efflux pump mechanisms in pathogens .

Biological Activity

(3,3,3-Trichloropropyl)triphenylphosphonium chloride (abbreviated as TTPPC) is a phosphonium salt that has garnered attention in various fields of chemical research, particularly in organic synthesis and potential biological applications. This article explores the biological activity of TTPPC, highlighting its synthesis, mechanisms of action, and relevant case studies.

TTPPC is synthesized through the reaction of triphenylphosphine with 3,3,3-trichloropropanol. The process involves the formation of a phosphonium salt, which can be further deprotonated to generate a phosphorane intermediate. This intermediate is reactive towards various electrophiles, making TTPPC a versatile reagent in organic synthesis.

The biological activity of TTPPC can be attributed to several mechanisms:

- Cytotoxicity : TTPPC has shown cytotoxic effects on various cancer cell lines. The compound's ability to penetrate cell membranes may lead to disruptions in cellular homeostasis.

- Antimicrobial Activity : Preliminary studies indicate that TTPPC exhibits antimicrobial properties against certain bacterial strains. Its chlorinated structure may contribute to its effectiveness as a biocide.

- Inhibition of Enzymatic Activity : TTPPC has been reported to inhibit specific enzymes involved in cellular metabolism, which can lead to altered metabolic pathways in treated cells.

Case Studies

-

Cytotoxic Effects on Cancer Cells :

A study investigated the effects of TTPPC on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant cytotoxicity at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction through the activation of caspase pathways . -

Antimicrobial Studies :

In a separate investigation, TTPPC was tested against Gram-positive and Gram-negative bacterial strains. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL. Its efficacy was attributed to membrane disruption and interference with bacterial protein synthesis . -

Enzyme Inhibition :

Research focused on the inhibition of acetylcholinesterase (AChE) by TTPPC revealed that the compound could significantly reduce enzyme activity at micromolar concentrations. This suggests potential applications in neuropharmacology, particularly for conditions related to cholinergic dysfunction .

Biological Activity Summary Table

Q & A

Q. What are the established synthetic routes for (3,3,3-trichloropropyl)triphenylphosphonium chloride, and how can purity be optimized?

The compound is synthesized via nucleophilic substitution between 2-chloroethanol, triphenylphosphine (PPh₃), and trichloroacetic acid. Key steps include:

- Reacting PPh₃ with 2-chloroethanol in a polar aprotic solvent (e.g., THF) under inert atmosphere.

- Adding trichloroacetic acid to form the phosphonium salt.

- Purification via recrystallization or column chromatography to remove unreacted PPh₃ and by-products . Optimization Tips :

- Use anhydrous conditions to prevent hydrolysis.

- Monitor reaction progress via thin-layer chromatography (TLC) .

Q. How is the structural integrity of (3,3,3-trichloropropyl)triphenylphosphonium chloride validated?

Characterization involves:

- ¹H/³¹P NMR : Confirm absence of free PPh₃ (δ ~ -5 ppm for PPh₃ vs. δ +20–25 ppm for phosphonium salts).

- Elemental Analysis : Verify C, H, Cl, and P content.

- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation (see Supplementary Information in for methodology) .

Advanced Research Questions

Q. What mechanistic insights explain the stereospecific formation of (Z)-olefins using this reagent?

The reagent generates a trichloromethyl-substituted ylide upon deprotonation. The bulky trichloropropyl group and electron-withdrawing Cl atoms enforce a cis (Z)-configuration during the Wittig-like reaction with aldehydes. Steric hindrance between the ylide and aldehyde substituents dictates selectivity, achieving >90% (Z)-olefins in enyne/diyne syntheses . Experimental Validation :

- Compare ¹H NMR coupling constants (J = 10–12 Hz for trans vs. J = 12–14 Hz for cis).

- Use NOESY to confirm spatial proximity of substituents in products.

Q. How do storage conditions and incompatible materials affect reagent stability?

Stability :

- Stable at room temperature in dry, inert environments.

- Decomposes under moisture or heat, releasing HCl gas and phosphorus oxides . Incompatibilities :

- Avoid strong oxidizers (e.g., peroxides, nitrates) to prevent violent reactions.

- Store separately from bases to prevent ylide formation prematurely .

Q. What side reactions occur when the phosphonium salt fails to form the desired phosphorane intermediate?

Common issues and solutions:

- Incomplete Deprotonation : Use stronger bases (e.g., NaHMDS instead of NaOMe) to ensure ylide formation.

- Competing Elimination : If the reagent decomposes to triphenylphosphine and dienones (e.g., in ), reduce reaction temperature or switch to less polar solvents (e.g., CH₂Cl₂ instead of THF) .

Data Contradiction Analysis

Q. How can discrepancies in reported yields for enyne syntheses be resolved?

Discrepancies often arise from:

- Solvent Polarity : Higher polarity (e.g., DMF) may accelerate side reactions.

- Catalyst Presence : Metal traces (e.g., Cu⁺) can alter reaction pathways. Resolution Strategy :

- Reproduce reactions under strictly anhydrous conditions.

- Use chelating agents (e.g., EDTA) to sequester metal impurities .

Safety and Handling

Q. What precautions are critical when handling this compound in aerobic conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.